molecular formula C8H12Cl2N2O2S B1416862 N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride CAS No. 1170276-35-3

N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride

Cat. No. B1416862
CAS RN: 1170276-35-3
M. Wt: 271.16 g/mol
InChI Key: YLRJQGNJUUSNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride, also known as ACES, is a sulfonamide buffer that is commonly used in scientific research. It was first synthesized in the 1960s as a replacement for other buffers that were found to have toxic effects on cells. Since then, ACES has become a popular choice for researchers due to its stability, low toxicity, and ability to maintain a constant pH.

Scientific Research Applications

Regenerative Medicine

The compound’s role in the synthesis of hydrogels for regenerative medicine is noteworthy. Hydrogels made from maleimide-modified hyaluronic acid and gelatin, which can be crosslinked using this compound, are used for cell encapsulation, drug delivery, and biofabrication. These hydrogels provide a supportive environment for cell growth and are instrumental in tissue repair and regeneration .

properties

IUPAC Name

N-(2-aminoethyl)-3-chlorobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S.ClH/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10;/h1-3,6,11H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRJQGNJUUSNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.